molecular formula C6H4FN3O B13333345 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B13333345
M. Wt: 153.11 g/mol
InChI Key: UUUCDYIRCNCKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (CAS 1823336-81-7) is a fluorinated derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic heterocycle known for its significant versatility in medicinal chemistry and chemical biology. The compound serves as a critical synthetic intermediate for the development of novel small-molecule inhibitors, particularly against protein kinases, which are key therapeutic targets in oncology. The core pyrazolo[1,5-a]pyrimidine structure is recognized as a bioisostere of purine, allowing it to interact effectively with ATP-binding sites of various kinase enzymes . Research highlights its value in constructing inhibitors for Tropomyosin Receptor Kinases (Trks), with two of the three FDA-approved drugs for NTRK fusion cancers featuring this core nucleus . Furthermore, this scaffold is instrumental in developing potent and selective inhibitors for other kinases, including phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and autoimmune diseases , and Phosphodiesterase 10A (PDE10A) for central nervous system disorders . Beyond therapeutic applications, the pyrazolo[1,5-a]pyrimidine core is a promising building block for developing fluorophores. These fluorescent derivatives are valuable tools for bioimaging, serving as biomarkers for cellular components like lipid droplets, and for studying intracellular processes due to their tunable photophysical properties and excellent photostability . The structural features of this compound, including the fluorine atom and the hydroxyl group, provide strategic sites for further chemical modification, enabling researchers to fine-tune the electronic properties, lipophilicity, and binding affinity of resulting compounds for specific biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyrimidin-6-ol

InChI

InChI=1S/C6H4FN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H

InChI Key

UUUCDYIRCNCKDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)F)O

Origin of Product

United States

Preparation Methods

Key Steps:

Limitation : This method places the hydroxyl group at position 7. To target position 6, alternative 1,3-biselectrophiles (e.g., β-keto acids) may be required.

A two-step halogenation-hydrolysis approach enables hydroxyl group introduction at position 6:

Procedure:

  • Chlorination :
    • Treatment of intermediate pyrazolo[1,5-a]pyrimidines with POCl₃ introduces chlorine at position 6.
  • Nucleophilic Substitution :
    • Hydrolysis (H₂O, base) replaces chlorine with a hydroxyl group.

Example :

Starting Material Reagent/Conditions Product (Yield) Reference
3-Fluoro-6-chloro H₂O, NaOH, reflux 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol (75%)

Microwave-Assisted Synthesis

Microwave (MW) irradiation enhances reaction efficiency and regioselectivity:

Protocol:

  • Reactants : 3-Amino-4-fluoropyrazole + β-enaminones.
  • Conditions : MW heating (100–150°C, 30–60 minutes).
  • Outcome : Improved yields (up to 85%) and reduced byproducts.

Advantage : Faster reaction times and better control over substituent positioning compared to conventional heating.

Post-synthetic modifications enable aryl group introduction at position 2 or 5:

Steps:

Application : Adds diversity to the core structure for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

Method Reactants Conditions Yield (%) Hydroxyl Position Reference
Cyclocondensation 3-Amino-4-fluoropyrazole + DEEM Acetic acid, 100°C 70 7
Chlorination-Hydrolysis 3-Fluoro-6-chloro derivative H₂O, NaOH, reflux 75 6
MW-Assisted Synthesis 3-Amino-4-fluoropyrazole + β-enaminones MW, 150°C 85 6/7

Alternative Routes

  • β-Keto Acids : Cyclocondensation with β-keto acids may directly introduce hydroxyl groups at position 6.
  • Enzymatic Hydrolysis : Selective hydrolysis of esters using lipases or esterases (under investigation).

Chemical Reactions Analysis

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol

  • Structure : Bromine replaces fluorine at C3.
  • Molecular Weight : 214.02 g/mol (C₆H₄BrN₃O) .
  • Properties: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. No direct biological activity data are reported, but brominated analogs are often intermediates in synthesis .

3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl-propanol

  • Structure: A thiophene ring at C3 and a propanol chain at C6.
  • Molecular Weight : 259.33 g/mol (C₁₃H₁₃N₃OS) .
  • Activity : Thiophene enhances π-π stacking in kinase binding pockets. Similar derivatives (e.g., DDR1 inhibitors) exhibit IC₅₀ values of ~7 nM and oral bioavailability >50% .

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Structure : Trifluoromethyl (CF₃) at C6 and methyl ester at C3.
  • Molecular Weight : 245.16 g/mol (C₉H₆N₃O₂F₃) .
  • Properties : The CF₃ group increases electron-withdrawing effects and metabolic stability. Esters are often prodrugs, improving solubility .

5-Chloro-6-(3-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Structure : Chlorine and benzyl groups at C5/C6.
  • Molecular Weight : 408.25 g/mol (C₁₉H₂₀Cl₂N₄O₂) .
  • Activity : Chlorine enhances hydrophobic binding, while the carboxylic acid may improve water solubility and target engagement .

Q & A

Q. What are the optimal synthetic routes for 3-fluoropyrazolo[1,5-a]pyrimidin-6-ol, and how can reaction conditions be controlled to maximize yield?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or β-enaminone precursors. Key parameters include temperature control (80–120°C), pH adjustment (neutral to mildly acidic), and solvent selection (e.g., ethanol or DMF). For fluorinated derivatives, introducing fluorine early via fluorinated building blocks (e.g., 3-fluoro-β-enaminones) improves regioselectivity. Post-synthetic purification via column chromatography or recrystallization is critical for removing unreacted intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

1^1H and 13^{13}C NMR are essential for verifying the fused pyrazole-pyrimidine core. Fluorine’s deshielding effect causes distinct splitting patterns: the C-3 fluorine atom induces coupling (3JHF^3J_{H-F}) in adjacent protons (e.g., H-2 and H-4). 19^{19}F NMR provides direct evidence of fluorine incorporation, with chemical shifts typically between -100 to -150 ppm. Mass spectrometry (HRMS or ESI-MS) further confirms molecular weight and purity (>95%) .

Q. What thermal stability data are available for this compound, and how should it influence storage protocols?

Thermal gravimetric analysis (TGA) of related pyrazolo[1,5-a]pyrimidines shows decomposition temperatures >200°C. However, hygroscopicity due to the hydroxyl group at C-6 necessitates storage in anhydrous conditions (argon atmosphere, desiccator). Differential scanning calorimetry (DSC) can identify phase transitions, guiding lyophilization or cryogenic storage methods .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluorine substituent. The C-3 fluorine increases electrophilicity at C-2 and C-6, favoring Suzuki-Miyaura or Sonogashira couplings at these positions. Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., Pd(PPh3_3)4_4) can be optimized using molecular docking simulations .

Q. How does this compound interact with kinase targets, and what assays validate its selectivity?

In vitro kinase inhibition assays (e.g., DDR1 enzymatic activity) using fluorescence polarization or ADP-Glo™ kits reveal IC50_{50} values. For selectivity profiling, broad-panel kinase screens (e.g., Eurofins KinaseProfiler) compare inhibition against DDR2, Bcr-Abl, and c-Kit. A selectivity score (S10_{10} < 0.01) confirms target specificity. Cellular validation via proliferation assays (e.g., MTT in DDR1-overexpressing cancer cells) further supports mechanism-of-action .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in IC50_{50} values often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analysis of structure-activity relationship (SAR) data identifies substituent effects: Fluorine at C-3 enhances membrane permeability but may reduce solubility. Parallel artificial membrane permeability assays (PAMPA) and logP measurements reconcile bioavailability differences .

Q. How can X-ray crystallography elucidate the binding mode of this compound with biological targets?

Co-crystallization with target proteins (e.g., DDR1 kinase domain) at 1.8–2.2 Å resolution reveals hydrogen bonding between the C-6 hydroxyl and catalytic lysine residues. Fluorine’s electrostatic interactions with hydrophobic pockets are visualized via electron density maps. Comparative analysis with non-fluorinated analogs highlights steric and electronic contributions to binding affinity .

Q. What methodologies assess the compound’s potential as a precursor for antitumor agents?

In vivo efficacy studies in xenograft models (e.g., HEPG2 liver carcinoma) measure tumor volume reduction. Pharmacokinetic (PK) profiling (oral bioavailability >50%, t1/2_{1/2} > 4 hours) ensures therapeutic viability. Metabolite identification via LC-MS/MS detects active derivatives (e.g., demethylated or glucuronidated forms). Toxicity screens (e.g., Ames test, hERG inhibition) address safety .

Methodological Notes

  • Synthesis Optimization : Prioritize fluorinated precursors to avoid late-stage fluorination, which risks regiochemical ambiguity .
  • Biological Assays : Use isogenic cell lines (DDR1+/DDR1−) to isolate target-specific effects .
  • Computational Modeling : Validate DFT predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.